2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClNO₂ It is a piperidine derivative that features an allyloxyethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Allylation: The initial step involves the allylation of ethylene glycol to form 2-(Allyloxy)ethanol.
Etherification: The 2-(Allyloxy)ethanol is then reacted with ethylene oxide to produce 2-{2-(Allyloxy)ethoxy}ethanol.
Piperidine Introduction: The final step involves the reaction of 2-{2-(Allyloxy)ethoxy}ethanol with piperidine in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine aldehyde or carboxylic acid.
Reduction: Products include 2-{2-[2-(Propoxy)ethoxy]ethyl}piperidine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The allyloxyethoxyethyl side chain may facilitate binding to certain enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-(Methoxy)ethoxy]ethyl}piperidine hydrochloride
- 2-{2-[2-(Ethoxy)ethoxy]ethyl}piperidine hydrochloride
- 2-{2-[2-(Butoxy)ethoxy]ethyl}piperidine hydrochloride
Uniqueness
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is unique due to its allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and butoxy analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHXOZKVHFSHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-71-2 | |
Record name | Piperidine, 2-[2-[2-(2-propen-1-yloxy)ethoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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